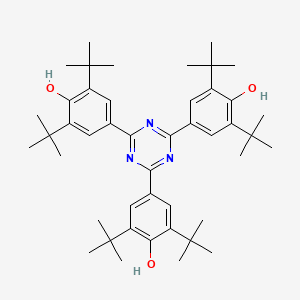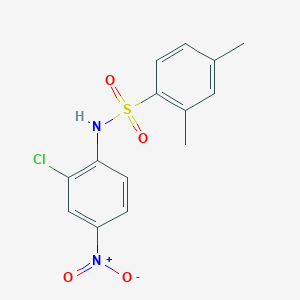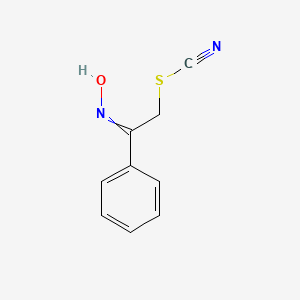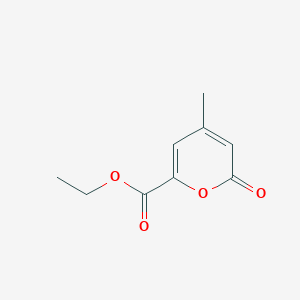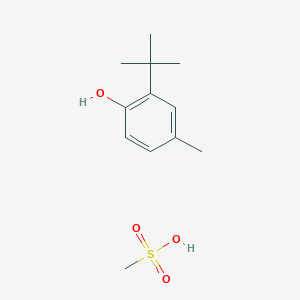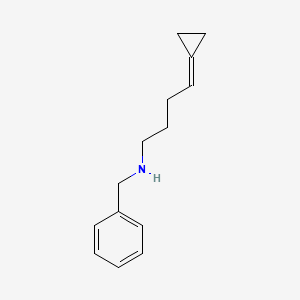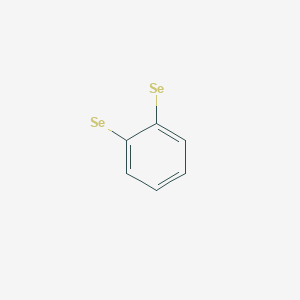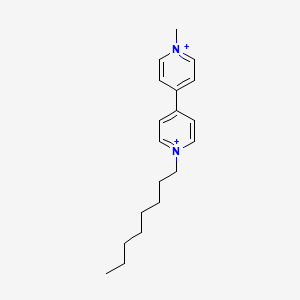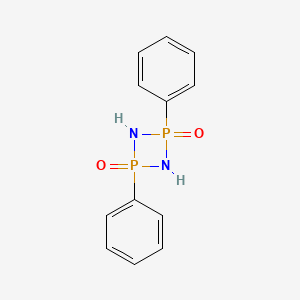
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is a unique organophosphorus compound characterized by its distinctive diazadiphosphetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione typically involves the reaction of diphenylphosphinic chloride with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazadiphosphetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-1,2,3-thiadiazole
- 2,2,4,4,6,6,8,8-Octaphenoxy-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetrphosphocine
- 1,2,4-Trioxolane, 3,5-diphenyl-
Uniqueness
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is unique due to its diazadiphosphetidine ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.
Properties
CAS No. |
106644-16-0 |
|---|---|
Molecular Formula |
C12H12N2O2P2 |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
2,4-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine 2,4-dioxide |
InChI |
InChI=1S/C12H12N2O2P2/c15-17(11-7-3-1-4-8-11)13-18(16,14-17)12-9-5-2-6-10-12/h1-10H,(H2,13,14,15,16) |
InChI Key |
WVCFBPGCDVXQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NP(=O)(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
